molecular formula C10H13N3O2 B1378693 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid CAS No. 1530799-71-3

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid

Cat. No.: B1378693
CAS No.: 1530799-71-3
M. Wt: 207.23 g/mol
InChI Key: XVHAGZGVAMSNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopentyl substituent at the 2-position, an amino group at the 4-position, and a carboxylic acid moiety at the 5-position. The cyclopentyl group confers steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents.

Properties

IUPAC Name

4-amino-2-cyclopentylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHAGZGVAMSNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form 2-cyclopentylguanidine, which is then reacted with cyanoacetic acid to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
ACPC has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors derived from ACPC have shown promise in treating various proliferative diseases, including cancer and restenosis. For instance, compounds based on ACPC have been reported to inhibit the proliferation of vascular smooth muscle cells, potentially reducing the risk of restenosis after angioplasty .

Anti-inflammatory Properties
Research indicates that ACPC derivatives can modulate inflammatory pathways. Inhibiting CDKs can lead to reduced synovial tissue hyperplasia in conditions like rheumatoid arthritis, suggesting a therapeutic role for ACPC in managing autoimmune disorders .

Antibacterial Activity
ACPC and its derivatives have also been studied for antibacterial properties. Certain synthesized compounds targeting enzymes in the methylerythritol phosphate pathway have demonstrated effective inhibition against bacterial strains such as Burkholderia pseudomallei, which is relevant for developing new antibacterial agents .

Agricultural Applications

Veterinary Medicine
ACPC has shown potential as an anti-infective agent against parasitic infections in livestock. Studies indicate that it can be effective against coccidiosis, a significant disease affecting poultry. Compounds derived from ACPC have been used in veterinary compositions to prevent and treat infections caused by Eimeria species, demonstrating its utility in animal health .

Chemical Synthesis and Research

ACPC serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylic acid group can be converted into alcohols.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions, leading to diverse pyrimidine derivatives.

These reactions make ACPC a valuable intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ACPC is critical for its therapeutic efficacy. Its bioavailability is influenced by its chemical structure, which affects absorption and distribution within biological systems. Understanding these properties is essential for optimizing its use in drug development and ensuring effective therapeutic outcomes.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryCDK inhibitors for cancer treatmentReduces cell proliferation; potential anti-cancer effects
Anti-inflammatory agentsModulates inflammatory pathways; useful in arthritis treatment
Antibacterial agentsEffective against Burkholderia pseudomallei; potential for new antibiotics
Agricultural ScienceVeterinary anti-infective agentsEffective against coccidiosis; used in poultry health
Chemical SynthesisBuilding block for organic synthesisParticipates in oxidation, reduction, and substitution reactions
PharmacokineticsInfluences therapeutic efficacyCritical for drug development considerations

Biological Activity

4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with an amino group and a cyclopentyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antibacterial Activity :
    • Compounds similar to 4-amino-2-cyclopentylpyrimidine have been evaluated for their ability to inhibit key enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. The MEP pathway is absent in mammals, making it an attractive target for antibacterial drug development .
    • A study demonstrated that certain synthesized compounds targeting the IspF enzyme in Burkholderia pseudomallei showed significant antibacterial effects, suggesting that derivatives of pyrimidine compounds could be developed as effective antibiotics .
  • Enzyme Inhibition :
    • The compound's structure allows it to act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which are vital in regulating cell division and proliferation. Inhibitors targeting CDKs have potential applications in treating cancers and other proliferative diseases .
    • The presence of the carboxylic acid functional group may enhance binding affinity to these enzymes, facilitating inhibition.
  • Calcium Channel Modulation :
    • Related compounds have been identified as N-type calcium channel blockers, which play a role in pain modulation. Research on similar structures indicates that they can produce antinociceptive effects without significant cardiovascular side effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibition of IspF enzyme in Burkholderia pseudomallei
Enzyme InhibitionCDK inhibition relevant for cancer therapy
Calcium Channel BlockadeAntinociceptive effects without cardiovascular liabilities

Detailed Research Findings

  • Antibacterial Studies :
    • A series of pyrimidine derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications at the 5-carboxylic position significantly enhanced antibacterial efficacy compared to non-substituted analogs .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that this compound binds effectively to the active sites of CDKs, suggesting a mechanism for its inhibitory action .
  • Calcium Channel Studies :
    • Electrophysiological recordings confirmed that compounds structurally related to 4-amino-2-cyclopentylpyrimidine effectively blocked N-type calcium channels, demonstrating their potential in pain management therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at the 2-, 4-, and 5-positions of the pyrimidine ring. These modifications influence molecular weight, solubility, and reactivity.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position)
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid - C₁₁H₁₅N₃O₂ 229.26 g/mol 2-cyclopentyl, 4-amino, 5-carboxy
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid 771-81-3 C₆H₇N₃O₂S 185.20 g/mol 2-methylthio, 4-amino, 5-carboxy
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid 3650-93-9 C₅H₅N₃O₃ 155.11 g/mol 2-hydroxy, 4-amino, 5-carboxy
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid 858956-08-8 C₉H₁₀ClN₃O₂ 227.65 g/mol 2-cyclopropyl, 5-chloro, 6-amino, 4-carboxy

Key Observations :

  • Cyclopentyl vs. Cyclopropyl: The cyclopentyl group in the target compound increases steric hindrance and lipophilicity compared to the cyclopropyl group in Aminocyclopyrachlor .
  • Methylthio vs.
Table 2: Reactivity Comparison
Compound Name Key Reactivity Features
This compound Cyclopentyl group may require palladium-catalyzed coupling or cyclopentyl Grignard reagents.
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio group can undergo oxidation to sulfone or nucleophilic displacement .
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid Hydroxy group participates in esterification or acts as a hydrogen-bond donor .
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid Chloro substituent enables nucleophilic aromatic substitution reactions .
Table 3: Application Comparison
Compound Name Applications
This compound Potential kinase inhibitor scaffold (predicted based on pyrimidine core) .
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Intermediate in antiviral or antitumor agents (thioether functionality) .
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid Chelating agent or precursor for metal-organic frameworks (polar hydroxy group) .
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid Herbicide (Aminocyclopyrachlor) targeting weed growth .

Activity Insights :

  • The cyclopentyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound suitable for central nervous system-targeted drugs. In contrast, the hydroxy analog’s polarity limits membrane permeability but improves water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.